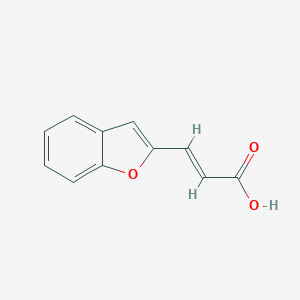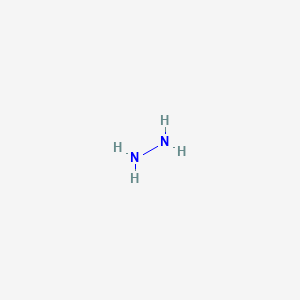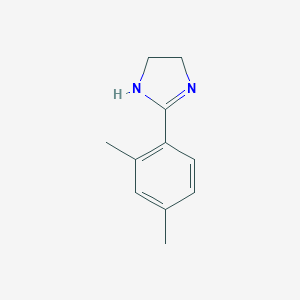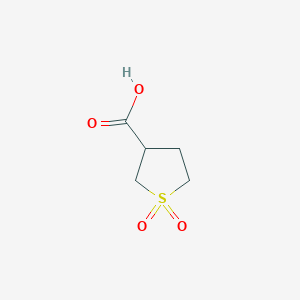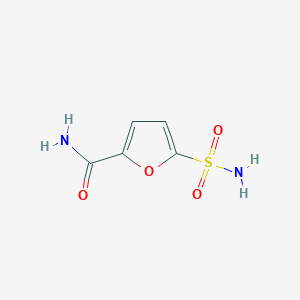![molecular formula C11H12O B178685 1-[(1S,2S)-2-phenylcyclopropyl]ethanone CAS No. 196609-07-1](/img/structure/B178685.png)
1-[(1S,2S)-2-phenylcyclopropyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,2S)-2-phenylcyclopropyl]ethanone, also known as (1S,2S)-cis-3-phenyl-2-oxiranecarboxylic acid ethyl ester, is a chiral ketone that has been widely used in scientific research due to its unique chemical properties. This compound is synthesized using various methods and has been extensively studied for its potential applications in the field of drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β and prevents its activity. Inhibition of GSK-3β leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to have various biochemical and physiological effects. Inhibition of GSK-3β leads to the activation of the Wnt/β-catenin pathway, which promotes cell proliferation and differentiation. This compound has also been shown to have anti-inflammatory and neuroprotective effects. In addition, 1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has several advantages for lab experiments. This compound is stable and can be easily synthesized using various methods. It has also been extensively studied, and its mechanism of action is well understood. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-[(1S,2S)-2-phenylcyclopropyl]ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to explore its potential as a tool for studying the Wnt/β-catenin pathway and its role in cell proliferation and differentiation. Furthermore, future studies could focus on improving the solubility of this compound in water, making it more suitable for use in various experiments.
Méthodes De Synthèse
1-[(1S,2S)-2-phenylcyclopropyl]ethanone can be synthesized using various methods, including the Stille coupling reaction and the Grignard reaction. The Stille coupling reaction involves the reaction of a vinyl stannane with an aryl halide in the presence of a palladium catalyst. On the other hand, the Grignard reaction involves the reaction of an aryl magnesium halide with a ketone in the presence of a copper catalyst. Both methods have been used to synthesize 1-[(1S,2S)-2-phenylcyclopropyl]ethanone with high yields and purity.
Applications De Recherche Scientifique
1-[(1S,2S)-2-phenylcyclopropyl]ethanone has been extensively studied for its potential applications in the field of drug discovery and development. This compound has been shown to be a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to be beneficial in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Propriétés
Numéro CAS |
196609-07-1 |
|---|---|
Nom du produit |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
1-[(1S,2S)-2-phenylcyclopropyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-8(12)10-7-11(10)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
LFKRVDCVJRDOBG-GHMZBOCLSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
SMILES |
CC(=O)C1CC1C2=CC=CC=C2 |
SMILES canonique |
CC(=O)C1CC1C2=CC=CC=C2 |
Synonymes |
Ethanone, 1-[(1S,2S)-2-phenylcyclopropyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Aminothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B178608.png)
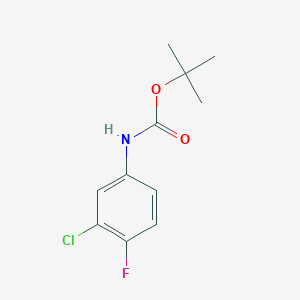
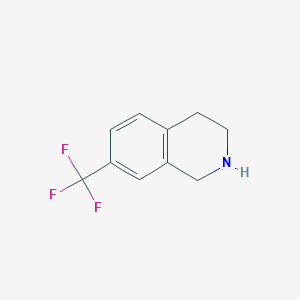
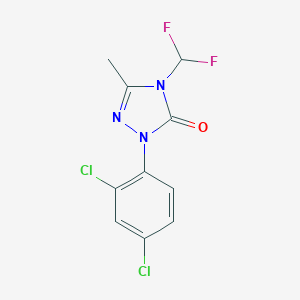
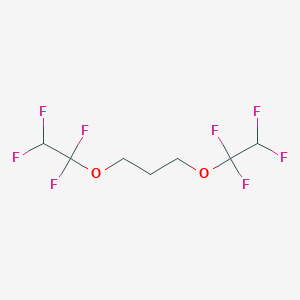
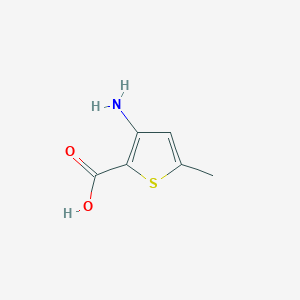
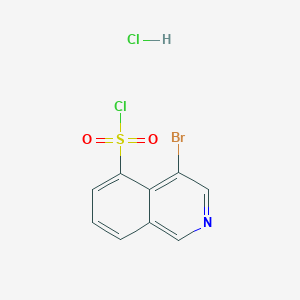
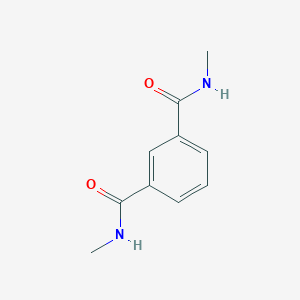
![5-bromo-6-methyl-1H-benzo[d]imidazole](/img/structure/B178645.png)
